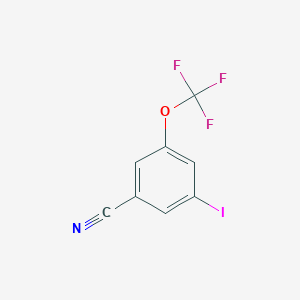

3-Iodo-5-(trifluoromethoxy)benzonitrile

Übersicht

Beschreibung

3-Iodo-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F3INO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethoxy)benzonitrile typically involves the iodination of a suitable precursor, such as 5-(trifluoromethoxy)benzonitrileThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures to ensure complete conversion of the starting material .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-5-(trif

Biologische Aktivität

3-Iodo-5-(trifluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of trifluoromethoxy and iodo groups into the benzene ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

- Chemical Formula : C8H4F3I

- CAS Number : 1806489-37-1

- Molecular Weight : 292.02 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound's affinity for biological targets by stabilizing interactions through hydrogen bonding and dipole-dipole interactions.

Table 1: Summary of Mechanisms and Targets

| Target Type | Mechanism of Action | References |

|---|---|---|

| Enzymes | Inhibition of kinase activity | |

| Receptors | Modulation of receptor activity | |

| Cell Signaling | Alteration of PI3K pathway |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Inhibitory effects on cancer cell proliferation through modulation of key signaling pathways.

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives containing trifluoromethyl groups exhibited enhanced potency against cancer cell lines compared to non-fluorinated analogs. The presence of the trifluoromethoxy group in this compound is hypothesized to contribute to this increased efficacy by improving bioavailability and target interaction.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption in biological systems due to its lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents |

| Half-life | Varies based on dosage and administration route |

| Metabolites | Active metabolites identified through metabolic studies |

Toxicity and Safety Profile

While preliminary studies indicate low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile. Long-term studies are essential to determine any potential adverse effects associated with chronic exposure.

Eigenschaften

IUPAC Name |

3-iodo-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHFONFRJPBKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.